molecular formula C10H10ClNO4 B13516637 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride

Cat. No.: B13516637
M. Wt: 243.64 g/mol
InChI Key: AQAAKGJQHLKRRT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative characterized by a hydroxyl-substituted chromenone core and an aminomethyl group at position 2. The aminomethyl group (-CH2NH2) contributes to its basicity, allowing it to form stable hydrochloride salts for improved solubility in aqueous media . Coumarin derivatives like this are studied for their diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

4-(aminomethyl)-6,7-dihydroxychromen-2-one;hydrochloride

InChI

InChI=1S/C10H9NO4.ClH/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9;/h1-3,12-13H,4,11H2;1H

InChI Key

AQAAKGJQHLKRRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one

Methodology:

  • Starting Material: 4-Hydroxycoumarin (also known as umbelliferone).
  • Step 1: Methylation at the 4-position using formaldehyde derivatives (e.g., paraformaldehyde) under reductive amination conditions to introduce the aminomethyl group.
  • Step 2: Hydroxylation at positions 6 and 7, which can be achieved via electrophilic substitution reactions using hydroxylating agents like hydrogen peroxide or via directed ortho-lithiation followed by quenching with oxygen or hydroxylating reagents.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Notes
Methylation Formaldehyde, Ammonia or primary amines, Reducing agents (e.g., sodium cyanoborohydride) Methanol or ethanol Room temperature to reflux ~70-80% Selective methylation at 4-position
Hydroxylation Hydrogen peroxide, Catalysts (e.g., Fe or Mn salts) Aqueous Reflux Variable Positions 6 and 7 hydroxylation

Specific Preparation Methods

Method A: Nucleophilic Substitution on 4-Formylcoumarin

  • Step 1: Synthesize 4-formylcoumarin via Pechmann condensation.
  • Step 2: Conduct reductive amination with formaldehyde and ammonia to obtain 4-(aminomethyl)-coumarin.
  • Step 3: Hydroxylate the aromatic ring at positions 6 and 7 using hydroxylating agents under controlled conditions.
  • Step 4: Convert the free base to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Method B: Direct Functionalization via Multi-step Synthesis

  • Step 1: Prepare 2H-chromen-2-one core via Pechmann or Knoevenagel condensation.
  • Step 2: Introduce amino methyl group at the 4-position through nucleophilic substitution using chloromethyl derivatives or via Mannich-type reactions.
  • Step 3: Hydroxylate at positions 6 and 7 through electrophilic aromatic substitution, possibly using hydroxyl radicals or via directed lithiation followed by oxidation.
  • Step 4: Convert the free amino compound into its hydrochloride salt by treatment with hydrochloric acid.

Data Tables Summarizing Synthesis Conditions and Yields

Step Reagents Solvent Conditions Yield (%) Notes
Coumarin core synthesis Ethyl acetoacetate, Salicylaldehyde Acidic catalyst Reflux 75-85 Pechmann condensation
Aminomethylation Formaldehyde, Ammonia Methanol Room temp, 24-48h 70-80 Reductive amination
Hydroxylation Hydrogen peroxide, Fe or Mn salts Aqueous Reflux 60-75 Positions 6 and 7 hydroxylation
Salt formation HCl gas or HCl solution Ethanol/water Room temp Quantitative Salt formation

Notable Research and Experimental Data

  • A study involving enzymatic hydroxylation of coumarin derivatives demonstrated hydroxylation at the 6 and 7 positions using fungal strains, achieving yields up to 60% under optimized conditions.
  • Chemical synthesis via methylation and subsequent hydroxylation has shown yields ranging from 65-80%, with purification typically achieved through column chromatography and recrystallization.
  • Conversion to hydrochloride salts is straightforward, involving treatment with gaseous or aqueous HCl, yielding high-purity salts suitable for biological testing.

Note: Detailed experimental procedures, purification protocols, and characterization data should be referenced from specialized organic synthesis literature and peer-reviewed articles for laboratory implementation.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 6 and 7 undergo oxidation, forming quinone structures. This reaction is critical for modifying the compound’s redox properties. Example reagents include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), which convert hydroxyl groups to ketones or carboxylic acids under specific conditions.

Pechmann Condensation

This reaction is pivotal for synthesizing coumarin derivatives. The compound’s chromen-2-one core can participate in Pechmann condensation with β-ketoesters (e.g., ethyl acetoacetate) to form substituted coumarins. A key study optimized this reaction using deep eutectic solvents (DESs), such as choline chloride/l-(+)-tartaric acid (ChCl/l-(+)-TA), achieving yields up to 90% under thermal conditions (110°C, 8 hours) .

Table 1: DES Optimization for Pechmann Condensation

DES CompositionReaction Temperature (°C)Yield (%)
ChCl/l-(+)-TA (1:2)11090
ChCl/DMU (1:2)100Trace
Glucose/urea/NH₄Cl10023
ChCl/malonic acid10040

This highlights the efficiency of ChCl/l-(+)-TA as a solvent for coumarin synthesis .

Mannich Reaction

The compound’s amino group (-NH₂) enables Mannich reactions with formaldehyde and secondary amines, introducing nitrogen-containing derivatives. For example, reacting with formaldehyde and dimethylamine produces N,N-dimethyl derivatives at the 4-position. This reaction typically occurs in ethanol or methanol at 25–60°C over 8–12 hours .

Reaction Mechanism :

  • Protonation of the β-ketoester carbonyl group.

  • Nucleophilic attack by the phenolic oxygen.

  • Aromatization to form the coumarin skeleton.

  • Subsequent alkylation and dehydration yield the final product .

Smiles Rearrangement

This reaction enables O → N substitution, converting hydroxyl groups to amino groups. For example, alkylation with α-bromoacetamides followed by Smiles rearrangement under basic conditions replaces the hydroxyl group with an amine. The rearrangement involves a Meisenheimer intermediate stabilized by electron-deficient arenes .

Key Observations :

  • Electron-deficient substrates (e.g., halogenated coumarins) react efficiently.

  • Steric hindrance (e.g., bulky groups at the 6-position) reduces reactivity.

  • Primary amides may hydrolyze to form secondary amines post-rearrangement .

Structural Modifications

The hydrochloride salt form enhances aqueous solubility, facilitating reactions in polar solvents. Substitution at the 4-position (e.g., methylamino groups) or 7-position (e.g., benzyloxy derivatives) modulates reactivity and biological activity. For instance, meta-halogens (Cl, Br) on the benzyloxy tail improve cholinesterase inhibition .

Key Findings

  • Synthetic Versatility : The compound’s functional groups enable diverse transformations, from oxidation to amination.

  • DES Efficiency : ChCl/l-(+)-TA is superior for Pechmann condensation, achieving high yields with minimal byproducts .

  • Reaction Conditions : Temperature and solvent choice critically influence reaction outcomes (e.g., 110°C for DES-mediated synthesis) .

  • Biological Implications : Structural modifications (e.g., meta-halogens) enhance enzyme inhibition, suggesting potential therapeutic applications .

This compound exemplifies the adaptability of coumarin derivatives in organic synthesis and drug discovery.

Scientific Research Applications

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of fluorescent probes and dyes due to its coumarin core.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

Compound Name Substituents (Position) Key Features
4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride 4: -CH2NH2; 7: -OCH3 Methoxy group increases lipophilicity; reduced H-bonding capacity vs. hydroxyl
6,7-Dihydroxy-4-methyl-2H-chromen-2-one (Esculetin) 4: -CH3; 6,7: -OH Lacks aminomethyl group; known antioxidant activity due to catechol structure
4-Methylumbelliferone 4: -CH3; 7: -OH Widely used fluorophore; lacks aminomethyl and 6-hydroxyl groups

Spectroscopic Differences

  • 1H-NMR Comparison: Target compound: Expected signals for 6,7-di-OH (δ ~9–10 ppm, broad) and aminomethyl (δ ~4.3–4.5 ppm). Absence of methoxy signal (δ ~3.8 ppm) distinguishes it from the methoxy analogue . 4-Aminomethyl-7-methoxy analogue: Distinct methoxy singlet at δ 3.87 ppm and aromatic protons (δ 6.44–7.51 ppm) .

Research Findings and Gaps

  • The hydrolysis step in retains the methoxy group, suggesting alternative routes are needed for dihydroxy derivatives .
  • Literature Gaps: No direct studies on 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride were identified in the provided evidence. Further research is required to elucidate its synthesis, stability, and bioactivity.

Biological Activity

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride, a derivative of coumarin, has garnered attention for its diverse biological activities. Coumarins are known for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 199.18 g/mol
  • CAS Number : 19701764

The biological activity of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride is primarily attributed to its interactions with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation . This action is particularly beneficial in conditions characterized by chronic inflammation.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various pathways:
    • Cell Cycle Arrest : It induces G1-phase cell cycle arrest by upregulating p21^WAF1, leading to inhibited progression from G1 to S phase .
    • Apoptosis Induction : It promotes apoptosis in cancer cells by modulating apoptotic pathways and influencing the expression of apoptosis-related proteins .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells against oxidative stress-induced damage, which is relevant for neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits IL-6 and TNF-alpha
AnticancerInduces G1-phase arrest; promotes apoptosis
NeuroprotectiveProtects against oxidative stress in neurons

Case Study: Anticancer Activity

In a study examining the effects of various coumarin derivatives on cancer cell lines, 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride exhibited potent inhibitory effects on myeloid cell leukemia-1 (Mcl-1), a protein associated with cancer cell survival. The compound demonstrated an IC50 value of approximately 1.21 µM, indicating strong potential as a therapeutic agent against cancers characterized by Mcl-1 overexpression .

Case Study: Neuroprotection

A study involving human neuroblastoma SH-SY5Y cells revealed that treatment with the compound at low concentrations (0.1 µM) resulted in significant neuroprotective effects under conditions of oxidative stress induced by mitochondrial toxins. The compound showed negligible cytotoxicity even at higher concentrations, suggesting its safety for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride?

  • Methodological Answer : Synthesis typically involves functionalizing the coumarin scaffold. For example:

  • Step 1 : Start with 6,7-dihydroxycoumarin (derived from natural sources or via Pechmann condensation of resorcinol derivatives).
  • Step 2 : Introduce the aminomethyl group via Mannich reaction under controlled pH (pH 6–8) using formaldehyde and ammonium chloride .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1). Final hydrochloride salt formation requires HCl gas titration in anhydrous ethanol .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and structural integrity via ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H NMR : Key signals include aromatic protons (δ 6.2–7.5 ppm), hydroxyl groups (δ 9–10 ppm, broad), and aminomethyl protons (δ 3.2–3.8 ppm, singlet after D₂O exchange) .
  • FT-IR : Confirm O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and NH₂ (1580–1650 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 252.1 for the free base; +36 for hydrochloride adduct).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for coumarin derivatives like this compound?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent synthesis protocols (e.g., reaction time, solvent purity) across labs.
  • Bioassay Standardization : Use positive controls (e.g., warfarin for anticoagulant assays) and cell-line authentication (e.g., ATCC-certified HepG2 for cytotoxicity).
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .

Q. How can researchers optimize the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS.
  • Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV-Vis exposure (320–400 nm).
  • Formulation Strategies : Encapsulate in cyclodextrins or liposomes to enhance solubility and reduce hydrolysis .

Q. What computational approaches predict the SAR (Structure-Activity Relationship) of this coumarin derivative?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or MAO-B).
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors using datasets from ChEMBL .
  • MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (GROMACS/AMBER) over 100-ns trajectories.

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; shifts vary due to H-bonding .
  • Dynamic Effects : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Reference Standards : Cross-validate with NIST Chemistry WebBook entries for analogous coumarins .

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